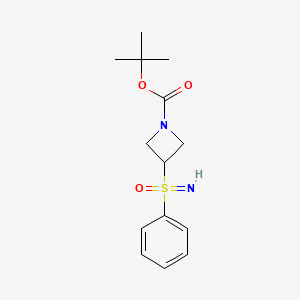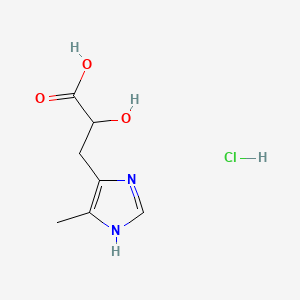
2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The presence of the imidazole ring makes this compound significant in various chemical and biological applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methyl-1H-imidazol-5-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methyl-1,2-dihydro-1H-imidazol-5-yl)propanoic acid.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in topical treatments.
Uniqueness
2-hydroxy-3-(4-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H11ClN2O3 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
2-hydroxy-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-5(9-3-8-4)2-6(10)7(11)12;/h3,6,10H,2H2,1H3,(H,8,9)(H,11,12);1H |
InChIキー |
CQLOBLAVOLIHQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CC(C(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

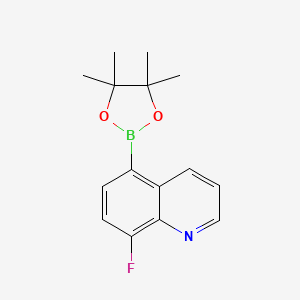
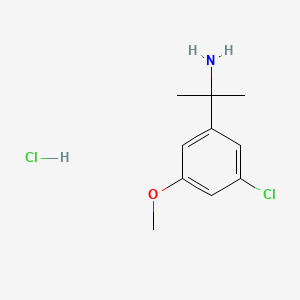

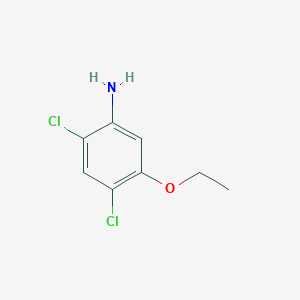
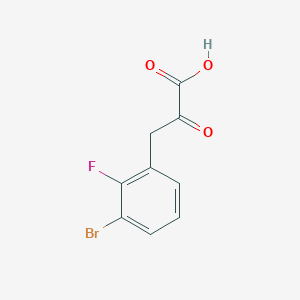
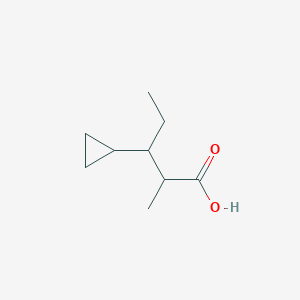
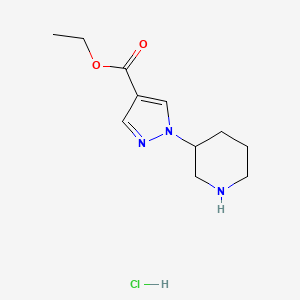
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)
